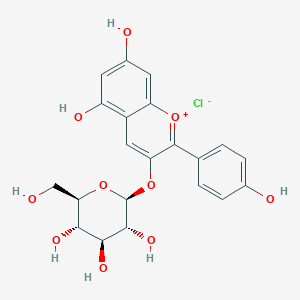

Callistephin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Callistephin chloride, also known as Pelargonidin-3-O-glucoside chloride (CAS 18466-51-8), is a primary anthocyanin responsible for the characteristic orange-red to red coloration of many fruits, most notably strawberries [1]. As a glycosylated form of the chromophore pelargonidin, it possesses significantly improved aqueous solubility and stability over its aglycone counterpart, making it a viable compound for formulation in food colorants, nutraceuticals, and as a functional dye in scientific applications [2]. Its distinct color profile and chemical properties are highly dependent on purity and pH, which are critical considerations for procurement and application success [3].

Research Fit

References

- [1] Lopes-da-Silva, F., Escribano-Bailón, M. T., & Santos-Buelga, C. (2007). Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. American Journal of Food Technology, 2(7), 602-617.

- [2] He, J., et al. (2021). Glycosides changed the stability and antioxidant activity of pelargonidin. LWT, 147, 111581.

- [3] Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.

Substituting high-purity Callistephin chloride with seemingly close alternatives can lead to significant performance failures. Crude plant extracts, for example, contain co-pigments and other flavonoids like catechins, which have been demonstrated to actively destabilize the Callistephin molecule through condensation reactions, compromising color and shelf-life [1]. Using the aglycone, pelargonidin, results in poor aqueous solubility and markedly lower stability in solution [2]. Even the closest structural analog, cyanidin-3-glucoside, which differs by only a single hydroxyl group, exhibits a different color profile (magenta-red vs. orange-red) and possesses significantly different photostability, making them non-interchangeable in applications where precise hue and degradation kinetics are critical [3].

Substitution Risk

References

- [1] Lopes-da-Silva, F., Escribano-Bailón, M. T., & Santos-Buelga, C. (2007). Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. American Journal of Food Technology, 2(7), 602-617.

- [2] He, J., et al. (2021). Glycosides changed the stability and antioxidant activity of pelargonidin. LWT, 147, 111581.

- [3] Chen, B. H., et al. (2020). Stability of anthocyanins from Lycium ruthenicum Murray and their food models in NADES. Food Chemistry, 310, 125950.

Flavanols as Destabilizing Agents

Procuring high-purity Callistephin chloride is essential for applications requiring predictable stability, as common impurities in crude plant extracts can actively promote degradation. A study on the stability of pure pelargonidin-3-glucoside (Callistephin) in model solutions found that the presence of flavanols, such as catechin and procyanidin B3 (both naturally present in strawberries), served as a destabilizing factor [1]. The degradation of Callistephin was accelerated in the presence of these compounds due to condensation reactions, which are a primary pathway for anthocyanin loss [1]. This demonstrates that crude extracts containing a variable mix of these compounds cannot provide the batch-to-batch reproducibility of the purified material.

| Evidence Dimension | Chemical Stability in the Presence of Impurities |

| Target Compound Data | Degradation is accelerated and follows a condensation pathway. |

| Comparator Or Baseline | Pure Callistephin (in the absence of flavanols): Degrades primarily via breakdown of the heterocycle to colorless compounds. |

| Quantified Difference | The primary degradation mechanism shifts from breakdown to condensation, leading to accelerated loss and the formation of different byproducts (xanthylium pigments). |

| Conditions | Model citrate solution, pH 3.5, 25°C, in the presence of catechin and procyanidin B3 [<a href="https://scialert.net/abstract/?doi=ajft.2007.602.617" target="_blank">1</a>]. |

This justifies procuring the pure compound over less expensive crude extracts to ensure predictable shelf-life and color stability in a final formulation.

Stability vs. Cyanidin-3-Glucoside

While structurally similar, Callistephin chloride and its common in-class substitute, cyanidin-3-glucoside (C3G), exhibit a clear trade-off between color profile and stability. In a 28-day stability study of an extract in the dark, C3G demonstrated more than double the stability of Callistephin [1]. After 28 days, 71.57% of the initial C3G remained, compared to only 33.42% of Callistephin [1]. This makes C3G a more robust choice for applications where longevity is the sole priority. However, Callistephin provides a distinct orange-red hue (λmax ~500-517 nm) that C3G, with its magenta-red color (λmax ~510-525 nm), cannot replicate, making Callistephin the required choice for specific color targets.

| Evidence Dimension | Percent Retention (Stability) |

| Target Compound Data | 33.42% retention |

| Comparator Or Baseline | Cyanidin-3-glucoside: 71.57% retention |

| Quantified Difference | Callistephin is ~53% less stable than Cyanidin-3-glucoside under these conditions. |

| Conditions | Stored in a NADES extract for 28 days in the dark [<a href="https://doi.org/10.1016/j.foodchem.2019.125950" target="_blank">1</a>]. |

A buyer can use this data to justify selecting Callistephin for its specific color, while being fully aware of its stability profile relative to the most common substitute.

Glycosylation Essential for Stability

The 3-O-glucoside linkage is not merely a structural variant but is critical for the compound's stability in solution. Direct comparative studies show that the pH stability of pelargonidin-3-glucoside (Callistephin) significantly exceeds that of its parent aglycone, pelargonidin [1]. While pelargonidin is highly unstable, degrading rapidly, the glucose moiety on Callistephin protects the core flavylium cation from hydration and subsequent degradation. This effect is a known principle for anthocyanins, where glycosylation at the 3-position enhances stability, particularly in acidic to neutral pH ranges, which are common in food and biological systems.

| Evidence Dimension | pH Stability |

| Target Compound Data | Demonstrates higher stability across pH ranges. |

| Comparator Or Baseline | Pelargonidin (aglycone): Exhibits lower pH stability. |

| Quantified Difference | Qualitatively described as 'exceeded' stability in a direct comparison [<a href="https://doi.org/10.1016/j.lwt.2021.111581" target="_blank">1</a>]. The aglycone is known to be highly unstable in aqueous solutions. |

| Conditions | Aqueous solution across various pH values [<a href="https://doi.org/10.1016/j.lwt.2021.111581" target="_blank">1</a>]. |

This evidence confirms that for any application in an aqueous environment, the glycosylated form is the only viable procurement option for maintaining color and integrity.

Aqueous Solubility via Glycosylation

A key procurement-relevant differentiator between Callistephin chloride and its aglycone, pelargonidin, is its process-friendly solubility. The presence of the hydrophilic glucose moiety renders Callistephin highly water-soluble , with a calculated solubility of 0.46 g/L [1]. In contrast, the pelargonidin aglycone is significantly more hydrophobic and exhibits poor solubility in aqueous media, complicating its handling and incorporation into water-based formulations without the use of co-solvents. This makes Callistephin chloride the more practical and efficient choice for direct use in aqueous systems.

| Evidence Dimension | Water Solubility |

| Target Compound Data | 0.46 g/L (calculated) [<a href="https://foodb.ca/compounds/FDB002748" target="_blank">1</a>]; described as 'highly water-soluble' . |

| Comparator Or Baseline | Pelargonidin (aglycone): Significantly lower aqueous solubility due to the absence of the hydrophilic glucose group. |

| Quantified Difference | The glycoside form is orders of magnitude more suitable for aqueous processing than the aglycone. |

| Conditions | Aqueous solution. |

For any process requiring an aqueous stock solution or formulation, Callistephin chloride avoids the handling, cost, and formulation challenges associated with dissolving the poorly soluble aglycone.

Orange-Red pH-Sensitive Colorants

For developing foods, beverages, or cosmetic products that require a specific, vibrant orange-red color, especially in acidic matrices. The evidence shows Callistephin chloride provides a distinct hue not achievable with the more stable but magenta-toned cyanidin-3-glucoside, making it the superior choice when color identity is the primary specification [1].

Analytical Standards for Food & Nutraceutical QC

As a certified reference material for the quantification of pelargonidin glycosides in strawberries, raspberries, and other botanical products. The use of a pure standard is non-negotiable for reproducible analytical results, as co-occurring flavanols in crude extracts are known to interfere and degrade the target analyte, leading to inaccurate quantification [2].

Natural Dye-Sensitized Solar Cells (DSSCs)

In materials science research for fabricating DSSCs where a specific spectral absorption (~500-520 nm) is desired. The use of the pure, highly water-soluble compound ensures consistent dye loading and cell performance, avoiding the unpredictable effects of impurities from crude extracts that can quench excited states or hinder electron injection [3].

Application Fit

References

- [1] Chen, B. H., et al. (2020). Stability of anthocyanins from Lycium ruthenicum Murray and their food models in NADES. Food Chemistry, 310, 125950.

- [2] Lopes-da-Silva, F., Escribano-Bailón, M. T., & Santos-Buelga, C. (2007). Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. American Journal of Food Technology, 2(7), 602-617.

- [3] He, J., et al. (2021). Glycosides changed the stability and antioxidant activity of pelargonidin. LWT, 147, 111581.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types